molecular formula C8H14Cl2N4O B2465627 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride CAS No. 1230100-84-1

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride

Cat. No.: B2465627
CAS No.: 1230100-84-1
M. Wt: 253.13
InChI Key: ZOXYWXQBHZHFJV-UHFFFAOYSA-N
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Description

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 232.263 g/mol. This compound has been widely studied in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine with a suitable pyrimidine derivative under controlled conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Scientific Research Applications

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride has numerous scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring and are widely used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c9-8-11-6(4-7(13)12-8)5-2-1-3-10-5;;/h4-5,10H,1-3H2,(H3,9,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYWXQBHZHFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=O)NC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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